2-Naphthalenecarboxaldehyde, oxime
Overview
Description
2-Naphthalenecarboxaldehyde, oxime is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Naphthalene Derivatives An efficient method for synthesizing naphthalene derivatives involves Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes. This method boasts advantages such as inexpensive catalysts, a broad substrate scope, and mild reaction conditions (Zhu et al., 2013).
Novel Synthesis of Naphthopyranoisoxazoles and Naphthopyranoisoxazolines 2-(Alkenyloxy)naphthalene-1-carbaldehyde oximes undergo oxidation to form novel naphthopyranoisoxazoles and naphthopyranoisoxazolines. These compounds are prepared through a process involving potassium iodide, iodine, and sodium bicarbonate or sodium hypochlorite and triethylamine for oxidation (Liaskopoulos et al., 2008).
Photocatalytic Oxidation of Naphthalene The titanium dioxide photocatalyzed oxidation of naphthalene in water results in (E,Z)-2-formylcinnamaldehydes and 1,4-naphthoquinone, among other products. This process suggests a reaction mechanism involving the transfer of a hydroxy group to naphthalene and the reduction of oxygen to superoxide, followed by coupling (Soana et al., 2000).
Oxidation Mechanism of Naphthalene The atmospheric oxidation mechanism of naphthalene initiated by the OH radical has been investigated using density functional theory. The initial step involves OH addition to naphthalene, forming various radical intermediates, leading to the formation of stable products such as 2-formylcinnamaldehyde through different reaction pathways (Zhang et al., 2012).
Oxidative Dehydrogenation Coupling A Cu(OAc)2-catalyzed domino tricyclization between naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde enables aerobic oxidative dehydrogenation coupling to access heptacyclic quinolizino[3,4,5,6-kla]perimidines. This reaction forms three new rings and four new bonds, offering a facile method toward fused aza-heterocycles containing quinolizine and perimidine moieties (Feng et al., 2017).
Mechanism of Action
Target of Action
Oximes, in general, are known to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
The mode of action of 2-Naphthalenecarboxaldehyde, oxime involves a series of chemical reactions. The compound is an oxime, which is a type of organic compound that includes a C=N-OH functional group . The oxygen atom of the hydroxylamine moiety acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The reaction with the nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are known to participate in the beckmann rearrangement, a reaction that results in either amides or nitriles, depending on the starting material .
Result of Action
The rearrangement of oximes can lead to the formation of different compounds, such as amides or nitriles, which can have various biological effects .
Properties
IUPAC Name |
N-(naphthalen-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUSMMBIMGSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343865 | |
Record name | 2-Naphthalenecarboxaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24091-02-9 | |
Record name | 2-Naphthalenecarboxaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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